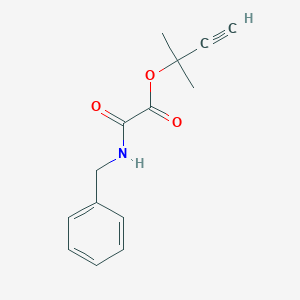![molecular formula C21H31N3O3 B3973752 N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)
N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide
説明
N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide, also known as Compound A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide A is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in inflammation and cancer progression. Studies have shown that this compound A can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, this compound A has been shown to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Studies have demonstrated that this compound A can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of immune cells such as macrophages and T cells. Additionally, this compound A has been shown to reduce pain in animal models of inflammatory pain and neuropathic pain. Finally, this compound A has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. Additionally, this compound A has been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer. However, there are also several limitations to using this compound A in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound A is not fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide A. One area of research is the development of more efficient synthesis methods for this compound A, which could improve its solubility and make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound A, which could help to design more effective experiments to test its effects. Finally, there is a need for more studies to test the efficacy of this compound A in animal models of disease, as well as in clinical trials in humans.
科学的研究の応用
N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide A has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammatory diseases, and pain. Several studies have demonstrated that this compound A has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. Additionally, this compound A has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]ethyl]-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-14(2)13-16-6-8-17(9-7-16)15(3)19(25)23-11-12-24-21(27)18-5-4-10-22-20(18)26/h6-9,14-15,18H,4-5,10-13H2,1-3H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCECAWVCLDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCNC(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



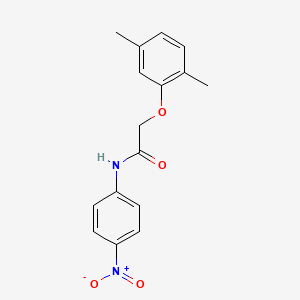
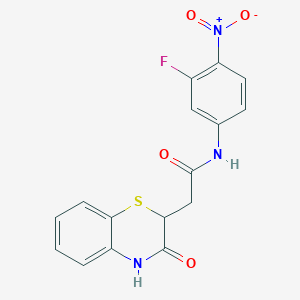
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973705.png)
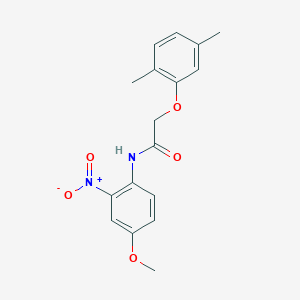
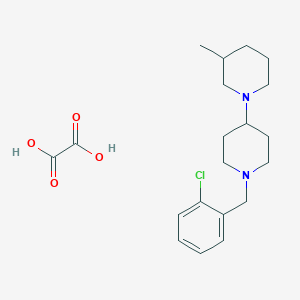
![1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973721.png)


![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)
![methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B3973740.png)

![1-acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973759.png)
![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
